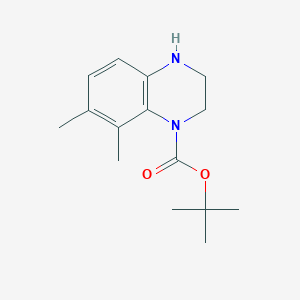
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is a compound that belongs to the class of organophosphorus compounds It features a piperidine ring substituted with a tert-butyl group, a dimethylphosphoryl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethylphosphoryl reagents. One common method includes the use of tert-butyl chloroformate and dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can act as a ligand for metal ions, facilitating catalytic processes. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the dimethylphosphoryl group.
Dimethylphosphoryl piperidine: Lacks the tert-butyl and hydroxyl groups.
Tert-butyl dimethylphosphoryl piperidine: Lacks the hydroxyl group.
Uniqueness
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and dimethylphosphoryl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H24NO4P |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
tert-butyl 4-dimethylphosphoryl-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24NO4P/c1-11(2,3)17-10(14)13-8-6-12(15,7-9-13)18(4,5)16/h15H,6-9H2,1-5H3 |
InChI Key |
VNJIRRXUPUDEME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(O)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


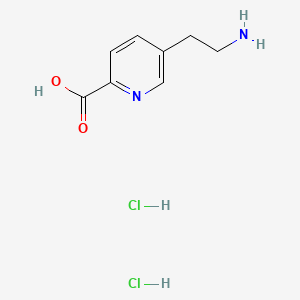
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
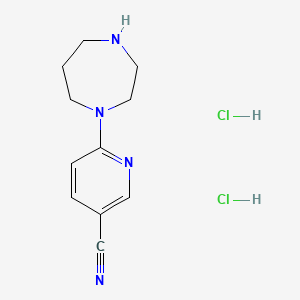
![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
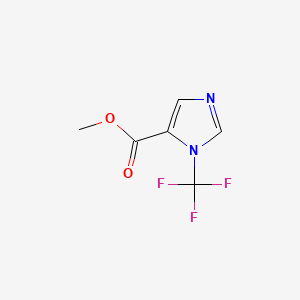
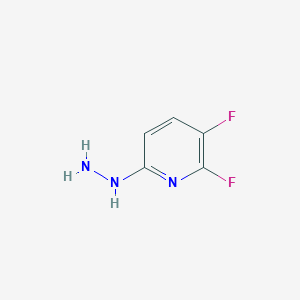
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)

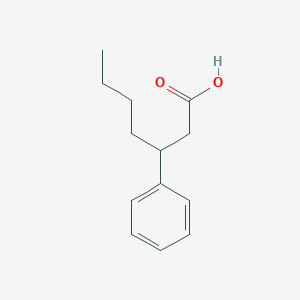

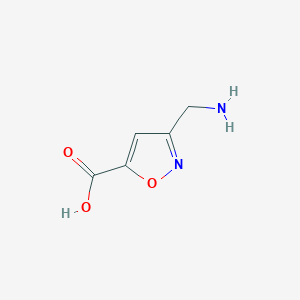
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
